molecular formula C21H18ClF2N5O3 B4865684 N~2~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURAMIDE

N~2~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURAMIDE

Cat. No.: B4865684
M. Wt: 461.8 g/mol
InChI Key: NTFRFPGKCXWIPC-UHFFFAOYSA-N
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Description

N~2~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chloro and methyl groups, a difluorophenoxy moiety, and a furanamide group

Preparation Methods

The synthesis of N2-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the chloro and methyl substituents, and the attachment of the difluorophenoxy and furanamide groups. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N~2~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

N~2~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

N~2~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURAMIDE can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[1-[(4-chloropyrazol-1-yl)methyl]-3,5-dimethylpyrazol-4-yl]-5-[(2,4-difluorophenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF2N5O3/c1-12-20(13(2)29(27-12)11-28-9-14(22)8-25-28)26-21(30)19-6-4-16(32-19)10-31-18-5-3-15(23)7-17(18)24/h3-9H,10-11H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFRFPGKCXWIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CN2C=C(C=N2)Cl)C)NC(=O)C3=CC=C(O3)COC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURAMIDE
Reactant of Route 2
Reactant of Route 2
N~2~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURAMIDE
Reactant of Route 3
Reactant of Route 3
N~2~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURAMIDE
Reactant of Route 4
Reactant of Route 4
N~2~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURAMIDE
Reactant of Route 5
Reactant of Route 5
N~2~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURAMIDE
Reactant of Route 6
Reactant of Route 6
N~2~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURAMIDE

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